

A Technical Guide to Pemetrexed-d5: Commercial Availability and Research Applications

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Compound of Interest

Compound Name: Pemetrexed-d5

Cat. No.: B12091698

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, availability, and technical applications of **Pemetrexed-d5**. This deuterated analog of the chemotherapy agent Pemetrexed is a critical tool for researchers in pharmacology, drug metabolism, and bioanalytical chemistry. Its primary utility lies in its application as an internal standard for the highly sensitive and accurate quantification of Pemetrexed in biological matrices.

Commercial Sources and Availability of Pemetrexed-d5

Pemetrexed-d5 is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate comparison and procurement for research purposes.

Supplier	Product Name	Purity	Isotopic Enrichment	Molecular Formula	Molecular Weight (g/mol)	Available Forms
Sussex Research Laboratories Inc.	Pemetrexed-d5	>95% (HPLC)[1]	>95%[1]	C ₂₀ H ₁₆ D ₅ N ₅ O ₆	432.44[1]	Solid[1]
MedchemExpress	Pemetrexed-d5	Not Specified	Not Specified	C ₂₀ H ₁₆ D ₅ N ₅ O ₆	432.44	Solid
Santa Cruz Biotechnology	Pemetrexed-d5 Disodium Salt	98%[2]	98%[2]	C ₂₀ H ₁₄ D ₅ N ₅ Na ₂ O ₆	476.41[2]	Solid[2]
Pharmaffiliates	Pemetrexed-d5 Disodium Salt	Not Specified	Not Specified	C ₂₀ H ₁₄ D ₅ N ₅ Na ₂ O ₆	476.41[3]	Solid[3]
Clinivex	Pemetrexed-d5 Diethyl Ester	Not Specified	Not Specified	C ₂₄ H ₂₄ D ₅ N ₅ O ₆	488.55[4]	Oil/Liquid[4]

Note: Researchers should always request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols: Quantification of Pemetrexed in Human Plasma using Pemetrexed-d5 as an Internal Standard

The most prevalent application of **Pemetrexed-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic analysis of Pemetrexed. The stable isotope-labeled **Pemetrexed-d5** co-elutes with the unlabeled drug but is distinguishable by its higher mass, allowing for precise quantification.

While a specific protocol for **Pemetrexed-d5** was not available, a highly sensitive method using $^{13}\text{C}_5$ -Pemetrexed as an internal standard has been published and is directly adaptable for **Pemetrexed-d5**.^[2]^[4]

Objective:

To determine the concentration of Pemetrexed in human plasma samples.

Materials:

- Pemetrexed analytical standard
- **Pemetrexed-d5** (internal standard)
- Human plasma (EDTA)^[4]
- Solid Phase Extraction (SPE) cartridges^[4]
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic Acid (FA)
- Water (LC-MS grade)
- UPLC-MS/MS system^[4]

Methodology:

- Preparation of Stock Solutions and Standards:
 - Prepare a stock solution of Pemetrexed in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of **Pemetrexed-d5** at a known concentration.
 - Create a series of calibration standards by spiking blank human plasma with known concentrations of Pemetrexed.

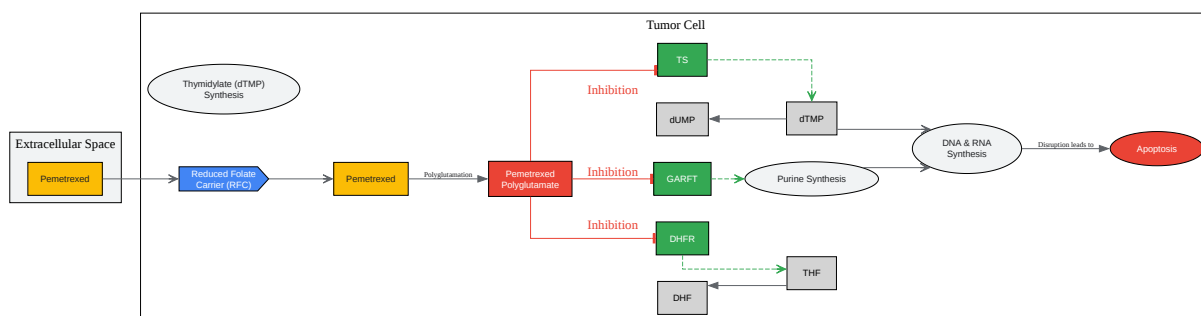
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Solid Phase Extraction):[\[4\]](#)
 - To 100 μ L of plasma sample (calibrator, QC, or unknown), add a fixed amount of the **Pemetrexed-d5** internal standard solution.
 - Condition the SPE cartridge with methanol followed by water.
 - Load the plasma sample onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:[\[4\]](#)
 - Liquid Chromatography:
 - Use a C18 reverse-phase column.
 - Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - The flow rate and gradient will need to be optimized to ensure good separation of Pemetrexed from matrix components.
 - Tandem Mass Spectrometry:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Use Multiple Reaction Monitoring (MRM) to detect the parent-to-daughter ion transitions for both Pemetrexed and **Pemetrexed-d5**.

- The specific mass transitions will need to be determined by infusing the individual compounds into the mass spectrometer.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio of Pemetrexed to **Pemetrexed-d5** against the nominal concentration of the calibration standards.
 - Determine the concentration of Pemetrexed in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Pemetrexed's Mechanism of Action: Inhibition of Folate Metabolism

Pemetrexed is a multi-targeted antifolate agent.^{[5][6]} It is transported into cells via the reduced folate carrier and other folate transporters.^[1] Once inside the cell, it is converted to its active polyglutamated form. This active form inhibits several key enzymes involved in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.^{[5][6]} The primary targets are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).^{[5][6]} By inhibiting these enzymes, Pemetrexed disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

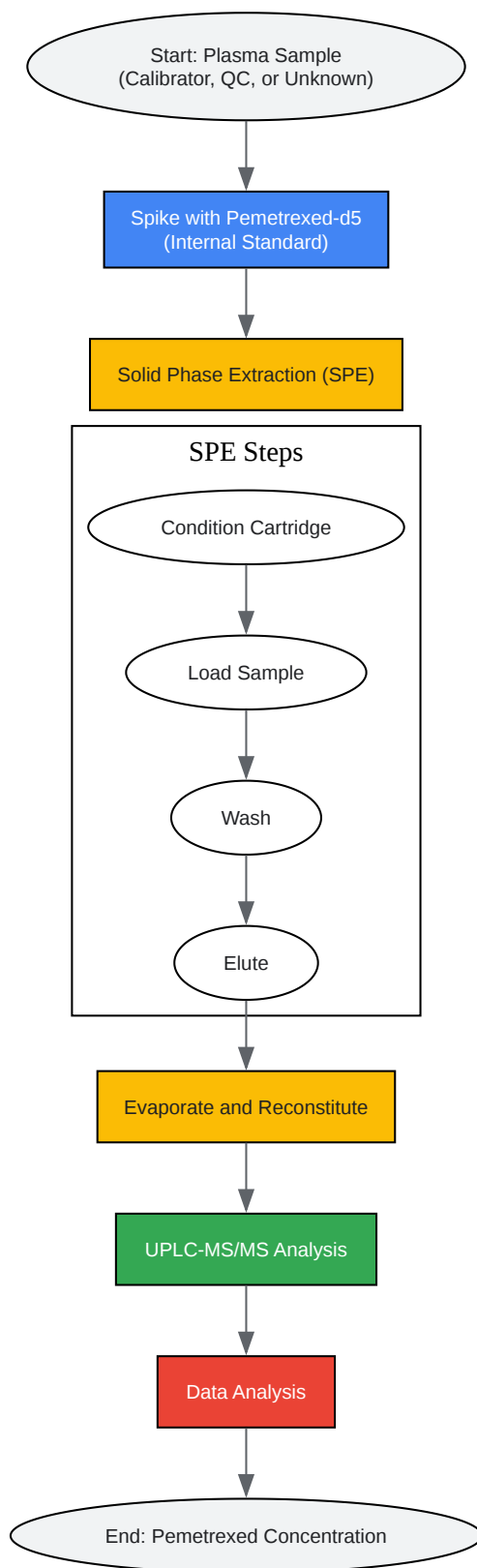


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Caption: Pemetrexed's mechanism of action in a tumor cell.

Experimental Workflow: Bioanalytical Quantification of Pemetrexed

The following diagram illustrates a typical workflow for the quantification of Pemetrexed in plasma samples using **Pemetrexed-d5** as an internal standard. This process is fundamental to pharmacokinetic and toxicokinetic studies in drug development.



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